molecular formula C13H20BNO3 B1489848 1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one CAS No. 1349734-00-4

1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

Cat. No. B1489848
M. Wt: 249.12 g/mol
InChI Key: GARRLDCODNEYEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one, also known as EMDP or EMDPO, is a synthetic, boron-containing heterocyclic compound with a variety of applications in the fields of medicinal chemistry, materials science, and biochemistry. EMDPO is a versatile compound with a wide range of potential applications. It has been used in the synthesis of a variety of novel compounds and complexes, as well as in the study of molecular structure and reactivity.

Scientific Research Applications

Structural Analysis and DFT Studies

1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one and related compounds have been extensively studied for their structural properties. Through techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, the molecular structures of these compounds are confirmed and analyzed. Density Functional Theory (DFT) is used to calculate and validate their molecular structures, which are found consistent with the crystal structures determined by single crystal X-ray diffraction. The studies highlight the usefulness of these compounds in understanding molecular electrostatic potential and frontier molecular orbitals, revealing physicochemical properties that are crucial for various scientific applications (Huang et al., 2021).

Synthesis and Characterization

The synthesis of 1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one involves complex chemical processes like substitution reactions, Suzuki coupling, and nucleophilic substitution reactions. These processes are meticulously detailed, indicating the importance of precise conditions and methodologies in synthesizing such compounds. Characterization techniques, as mentioned earlier, play a critical role in confirming the structure and purity of the synthesized compounds, ensuring their suitability for further research and development (Liao et al., 2022).

Application in Polymer Synthesis and Material Sciences

Compounds like 1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one are crucial intermediates in the synthesis of polymers and other materials. Their unique structures contribute to the formation of deeply colored polymers, which are soluble in common organic solvents. The molecular weights and solubility properties of these polymers make them applicable in various industrial and scientific fields, including electronics and materials science. Additionally, the synthesis of electron transport material (ETM) and other key intermediates demonstrates the compound's significance in the field of material science and engineering (Welterlich et al., 2012).

properties

IUPAC Name

1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3/c1-6-15-9-10(7-8-11(15)16)14-17-12(2,3)13(4,5)18-14/h7-9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARRLDCODNEYEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Barlaam, C De Savi, A Dishington… - Journal of Medicinal …, 2021 - ACS Publications
Optimization of a series of azabenzimidazoles identified from screening hit 2 and the information gained from a co-crystal structure of the azabenzimidazole-based lead 6 bound to …
Number of citations: 13 pubs.acs.org

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